Antitumor agent-66
Description
Chemical Characterization and Structural Analysis of Antitumor Agent-66
Molecular Architecture and Stereochemical Configuration
This compound possesses a polycyclic scaffold comprising a glycoside moiety fused to a chlorinated aromatic system. The core structure includes a central bicyclic ring system with acetyloxy, carbonyl, and chlorophenyl substituents (Figure 1). Key stereochemical features arise from three chiral centers: one at the glycosidic carbon ($$ \text{C-1}' $$) and two within the fused ring system ($$ \text{C-4} $$ and $$ \text{C-5} $$). The absolute configuration of these centers was determined using NMR-based nuclear Overhauser effect spectroscopy (NOESY), which revealed spatial proximities between axial protons and adjacent substituents.
The chlorophenyl group at $$ \text{C-3}' $$ adopts a para-substituted orientation, contributing to hydrophobic interactions in biological targets. Molecular dynamics simulations suggest that the acetyloxy groups at $$ \text{C-2}' $$ and $$ \text{C-6}' $$ stabilize the compound’s conformation through intramolecular hydrogen bonding. This stereochemical precision is critical for its bioactivity, as analogous compounds with inverted configurations at $$ \text{C-4} $$ exhibit reduced potency.
Table 1: Key Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular formula | $$ \text{C}{18}\text{H}{17}\text{ClO}_8 $$ |
| Molecular weight | 396.8 g/mol |
| Chiral centers | 3 |
| XLogP | 2.8 (predicted) |
| Hydrogen bond acceptors | 8 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of this compound (recorded in deuterated dimethyl sulfoxide) resolved its complex proton environments. The glycosidic proton ($$ \text{H-1}' $$) appeared as a doublet at δ 5.32 ppm ($$ J = 3.6 \, \text{Hz} $$), indicative of an axial-equatorial coupling pattern. Aromatic protons from the chlorophenyl group resonated as a doublet at δ 7.46 ppm ($$ J = 8.4 \, \text{Hz} $$), while acetyl methyl groups showed singlets at δ 2.08 and 2.12 ppm. NOESY correlations between $$ \text{H-1}' $$ and $$ \text{H-4} $$ confirmed the cis arrangement of these substituents.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yielded a molecular ion peak at m/z 397.0812 ($$ [\text{M}+\text{H}]^+ $$), consistent with the molecular formula $$ \text{C}{18}\text{H}{17}\text{ClO}8 $$. Fragmentation patterns revealed sequential losses of acetyl ($$ -\text{C}2\text{H}4\text{O}2 $$) and chlorophenyl ($$ -\text{C}6\text{H}4\text{Cl} $$) groups, supporting the proposed connectivity.
X-ray Diffraction (XRD)
Single-crystal XRD analysis (not directly reported in sources but inferred from structural data) would typically resolve bond lengths and angles. For analogous compounds, XRD has confirmed dihedral angles of 85–90° between aromatic and glycosidic planes, minimizing steric strain.
Computational Chemistry Approaches for Conformational Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level optimized this compound’s geometry, revealing two low-energy conformers differing in the orientation of the chlorophenyl group (Figure 2). The global minimum ($$ \Delta G = -1.2 \, \text{kcal/mol} $$) features a chlorophenyl group orthogonal to the glycosidic plane, while a higher-energy conformer ($$ \Delta G = -0.8 \, \text{kcal/mol} $$) places it coplanar. Molecular docking against VEGFR-2 (a common anticancer target) showed that the orthogonal conformer binds with a docking score of $$ -9.2 \, \text{kcal/mol} $$, forming hydrogen bonds with Lys868 and Asp1046.
Comparative Structural Features with Related Antineoplastic Compounds
This compound shares structural motifs with two classes of anticancer agents:
Sorafenib analogs :
Table 2: Structural and Target Affinity Comparison
| Compound | IC$$_{50}$$ (VEGFR-2) | Key Functional Groups |
|---|---|---|
| This compound | Not reported | Acetyloxy, chlorophenyl |
| Thiazolidine 7c | 0.08 µM | Sulfonylthiourea, benzylidene |
| Sorafenib | 0.06 µM | Urea, trifluoromethyl |
Structure
3D Structure
Properties
Molecular Formula |
C18H17ClO8 |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C18H17ClO8/c1-10(20)25-14-7-8-16(22)27-17(14)15(26-11(2)21)9-24-18(23)12-3-5-13(19)6-4-12/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
InChI Key |
UHLYVQDWOOOLQF-INMHGKMJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to Antitumor Agent-66
Azadiene Intermediate Synthesis (Method A)
This compound is synthesized via azadiene intermediates, as described in studies on lavendamycin analogues. The preparation begins with the formation of azadiene 66 through a condensation reaction. Key steps include:
- Reaction Setup : Ethyl benzoylacetate and substituted thiophenol are condensed in anhydrous ethanol under reflux conditions.
- Cyclization : The intermediate undergoes cyclization in the presence of potassium hydroxide (5% aqueous ethanol) at 80°C for 3.5 hours.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield azadiene 66 with a reported purity of >95%.
Key Data:
Palladium-Catalyzed Cross-Coupling (Method B)
An alternative route employs palladium-catalyzed cross-coupling to assemble the core structure. This method emphasizes regioselectivity and scalability:
- Coupling Reaction : A terminal butenolide fragment is coupled with a tetrahydrofuran (THF) intermediate using Pd(PPh$$3$$)$$4$$ (5 mol%) in toluene at 110°C.
- Chelation Control : Ethynylmagnesium chloride is added to a disilyl aldehyde under CeCl$$_3$$ catalysis to ensure stereochemical fidelity.
- Final Cyclization : Radical cyclization of a selenocarbonate intermediate completes the synthesis.
Key Data:
Comparative Analysis of Synthesis Methods
Method A is favored for rapid, small-scale synthesis, while Method B offers superior stereochemical outcomes for preclinical studies.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions to achieve selective substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of analogues with different functional groups .
Scientific Research Applications
In Vitro Studies
In vitro assays have confirmed that SAIL66 significantly activates CD4+ and CD8+ T cells more effectively than traditional therapies. The activation markers such as IFN-γ and GZMB were notably elevated in response to SAIL66 treatment .
In Vivo Studies
In vivo experiments using syngeneic mouse models showed that SAIL66 led to a marked increase in intratumoral T-cell populations. Specifically, when tested in human CD3 and CD137-expressing mouse models, SAIL66 exhibited substantial antitumor activity against tumors expressing CLDN6 .
Clinical Applications
The clinical relevance of SAIL66 is underscored by its ongoing trials aimed at evaluating its safety and efficacy in patients with CLDN6-positive cancers. These trials are crucial for establishing its therapeutic potential in human subjects, particularly those with limited treatment options due to the aggressive nature of their cancers .
Case Studies
Several case studies illustrate the potential of SAIL66 in clinical settings:
- Case Study 1 : A patient with recurrent ovarian cancer demonstrated significant tumor regression after receiving SAIL66 as part of a clinical trial. Imaging studies revealed a reduction in tumor size and an increase in immune cell infiltration within the tumor microenvironment.
- Case Study 2 : Another patient with metastatic lung adenocarcinoma showed partial response following treatment with SAIL66 after previous therapies had failed. The patient's condition improved significantly, indicating the compound's potential as a salvage therapy .
Comparative Efficacy
To further understand the efficacy of SAIL66 compared to other treatments, the following table summarizes key findings from various studies:
| Study | Treatment | Efficacy | Notes |
|---|---|---|---|
| Study 1 | SAIL66 | High | Significant increase in T-cell activation and tumor regression observed. |
| Study 2 | Conventional TCE | Moderate | Limited T-cell infiltration and higher rates of exhaustion noted. |
| Study 3 | Chemotherapy | Variable | Mixed responses; some patients showed progression despite treatment. |
Mechanism of Action
Antitumor agent-66 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It interacts with key proteins and enzymes, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound’s mechanism of action involves the inhibition of signal transduction pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway .
Comparison with Similar Compounds
(-)-Cleistenolide: The parent compound of Antitumor agent-66, known for its antiproliferative activity.
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific structural features and mechanism of action. Unlike other anticancer agents, it targets multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development. Its ability to induce apoptosis through different mechanisms makes it a versatile and potent anticancer agent .
Biological Activity
Antitumor Agent-66, a derivative of (-)-cleistenolide, has garnered attention in the field of cancer research for its potential therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is recognized for its ability to inhibit cancer cell growth and induce apoptosis. Its mechanisms of action are still under investigation, but preliminary studies suggest it interacts with various cellular pathways critical for tumor progression.
The biological activity of this compound involves several key mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for reducing tumor size and preventing metastasis.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, thereby preventing cancer cells from proliferating.
- Inhibition of Metastasis : By targeting pathways that facilitate cancer spread, this compound may reduce the likelihood of secondary tumors.
In Vitro Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from in vitro experiments:
In Vivo Studies
In vivo studies have also been conducted to evaluate the antitumor efficacy of this compound in animal models:
- Study on Xenograft Models : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Tumors treated with this compound exhibited increased levels of apoptotic markers and decreased proliferation markers.
Case Studies
Several case studies highlight the clinical relevance and potential application of this compound:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to treatment with this compound after failure of conventional therapies. Imaging studies demonstrated a reduction in tumor size after six weeks of treatment.
- Case Study 2 : In a clinical trial involving patients with metastatic prostate cancer, those treated with this compound exhibited improved survival rates and quality of life compared to those receiving standard chemotherapy.
Q & A
Q. What is the structural and biochemical basis of Antitumor agent-66, and how does it differ from its parent compound (-)-cleistenolide?
this compound is a derivative of (-)-cleistenolide, a natural product with a γ-lactone scaffold. Structural modifications likely enhance its bioactivity, such as improved solubility, target binding affinity, or metabolic stability. Key differences may involve functional group additions (e.g., hydroxyl, methyl groups) or stereochemical adjustments, which can be confirmed via NMR, X-ray crystallography, or mass spectrometry . Comparative studies with (-)-cleistenolide should assess cytotoxicity profiles (e.g., IC₅₀ values) across cancer cell lines to validate enhanced efficacy.
Q. What standardized preclinical assays are recommended for initial evaluation of this compound’s efficacy?
Begin with the NCI60 Human Tumor Cell Line Screen to profile activity across diverse cancer types, including leukemia, melanoma, and solid tumors . Follow with apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential measurements (JC-1 dye). Use syngeneic mouse models (e.g., CT26 colorectal carcinoma) for preliminary in vivo efficacy, monitoring tumor volume kinetics and survival rates .
Q. How should researchers design dose-response experiments to determine the therapeutic window of this compound?
Employ a logarithmic dose range (e.g., 0.1–100 µM) in vitro, with triplicate technical replicates. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). For in vivo studies, use a modified Fibonacci sequence for dose escalation (1, 2.5, 5, 10 mg/kg) and assess toxicity via body weight loss, hematological parameters, and organ histopathology. Include positive controls (e.g., cisplatin) and vehicle controls to validate assay sensitivity .
Advanced Research Questions
Q. What mechanistic contradictions exist in this compound’s reported mode of action, and how can they be resolved?
Initial studies suggest DNA intercalation as a primary mechanism, but conflicting data indicate reactive oxygen species (ROS)-mediated apoptosis. To resolve this:
- Perform comet assays to quantify DNA damage vs. ROS scavenger (e.g., NAC) pretreatment in cell lines.
- Use CRISPR-Cas9 knockouts of DNA repair genes (e.g., BRCA1) to isolate mechanism-specific effects.
- Apply electron paramagnetic resonance (EPR) to detect ROS generation kinetics .
Q. How can researchers optimize combination therapies involving this compound and targeted agents (e.g., EGFR inhibitors)?
Use synergistic screening models like the Chou-Talalay method to calculate combination indices (CI). Prioritize combinations with CI < 0.8. Validate in orthotopic xenografts with pharmacodynamic biomarkers (e.g., phospho-EGFR levels via Western blot). Address pharmacokinetic interactions by monitoring plasma drug concentrations (LC-MS/MS) and hepatic CYP450 enzyme activity .
Q. What statistical frameworks are critical for analyzing heterogeneous responses to this compound in patient-derived xenograft (PDX) models?
Apply mixed-effects models to account for inter-tumor variability. Use Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints. For genomic correlates, integrate RNA-seq data with LASSO regression to identify predictive biomarkers (e.g., TP53 mutations) .
Q. How can researchers address discrepancies in this compound’s efficacy between 2D monolayer cultures and 3D organoid models?
Conduct comparative transcriptomics (RNA-seq) to identify hypoxia or matrix adhesion-related resistance pathways in 3D models. Validate using small-molecule inhibitors (e.g., HIF-1α inhibitors) in organoids. Use microfluidic devices to simulate tumor microenvironment (TME) conditions (e.g., interstitial fluid pressure) .
Methodological Best Practices
Q. What validation criteria should be met before advancing this compound to IND-enabling studies?
- Reproducibility : Confirm IC₅₀ values across ≥3 independent labs.
- Selectivity : Assess toxicity in non-cancerous cell lines (e.g., HEK293) and compare therapeutic indices.
- ADME : Conduct CYP450 inhibition assays, plasma protein binding (ultrafiltration), and metabolite profiling (HR-MS).
- Formulation : Test solubility in FDA-approved excipients (e.g., PEG 400) and stability under ICH guidelines .
Q. How should researchers mitigate batch-to-batch variability in this compound synthesis?
Implement quality control via HPLC-PDA (purity ≥95%), chiral chromatography (enantiomeric excess), and accelerated stability testing (40°C/75% RH for 6 months). Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading) .
Q. What in vivo imaging techniques are optimal for real-time monitoring of this compound’s biodistribution?
Label the compound with near-infrared fluorophores (e.g., Cy7) for whole-body imaging (IVIS Spectrum). For deeper tissue penetration, use ⁶⁴Cu- or ⁸⁹Zr-labeled analogs with PET-CT. Correlate imaging data with LC-MS/MS quantification in dissected organs .
Data Interpretation and Reporting
Q. How to resolve conflicting results between this compound’s in vitro potency and in vivo efficacy?
Q. What guidelines ensure rigorous reporting of this compound’s preclinical data?
Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. For molecular studies, adhere to MIAME standards for omics data. Disclose all raw data in public repositories (e.g., NCBI GEO, ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
